molecular formula C15H26 B12546398 2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene CAS No. 168019-07-6

2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene

Cat. No.: B12546398
CAS No.: 168019-07-6
M. Wt: 206.37 g/mol
InChI Key: IRJWEYVIPWQIQR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene can be achieved through various chemical reactions. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For example, the compound can be synthesized from 3-menthene, which can be obtained from natural plant essential oils or through chemical synthesis .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from natural sources such as essential oils, followed by purification processes. The compound can also be synthesized on a larger scale using chemical routes that involve the cyclization of appropriate precursors under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

    Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene involves its interaction with various molecular targets and pathways. As a plant metabolite, it plays a role in plant defense by acting as a volatile compound that deters herbivores and attracts pollinators. In biological systems, it may exert its effects through interactions with cellular receptors and enzymes, leading to various physiological responses .

Comparison with Similar Compounds

2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene is similar to other sesquiterpenes such as:

  • trans-α-Bergamotene
  • cis-α-Bergamotene
  • l-trans-α-Bergamotene
  • (-)-α-trans-Bergamotene
  • α-trans-β-Bergamotene
  • (E)-α-Bergamotene
  • α-cis-Bergamotene
  • α-(E)-Bergamotene

These compounds share a similar bicyclic structure but differ in the configuration of their substituents, leading to variations in their chemical and biological properties .

Properties

CAS No.

168019-07-6

Molecular Formula

C15H26

Molecular Weight

206.37 g/mol

IUPAC Name

2,6-dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene

InChI

InChI=1S/C15H26/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h7,11,13-14H,5-6,8-10H2,1-4H3

InChI Key

IRJWEYVIPWQIQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2CC1C2(C)CCCC(C)C

Origin of Product

United States

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